
(S)-1-pyrroline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-pyrroline-5-carboxylic acid is a 1-pyrroline-5-carboxylic acid in which the chiral centre has S configuration. It is a conjugate acid of a (S)-1-pyrroline-5-carboxylate. It is an enantiomer of a (R)-1-pyrroline-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Role and Structure
(S)-1-pyrroline-5-carboxylate , also known as Pyrroline-5-carboxylate (P5C), plays a critical role in the metabolic pathway involving the conversion to proline. The enzyme pyrroline-5-carboxylate reductase (P5CR) catalyzes this conversion using NAD(P)H as a cofactor, crucial for regulating amino acid metabolism, intracellular redox potential, and apoptosis. The crystal structures of P5CR have been elucidated, revealing insights into its function and stability. Mutagenesis and kinetic studies highlight the importance of specific residues and motifs in the enzyme's activity, such as the Rossmann motif and Glu221 in the human enzyme. Understanding the structure and function of this enzyme has implications for its role in diseases and potential therapeutic applications, especially in relation to certain drugs like the anti-tumor drug thioproline (Meng et al., 2006).
Pathophysiological Implications and Therapeutic Insights
(S)-1-pyrroline-5-carboxylate is synthesized by pyrroline-5-carboxylate synthetase (P5CS), and mutations in P5CS have been associated with various clinical conditions. Patients with P5CS deficiency present with symptoms like cutis/joint laxity, cataracts, and neurodevelopmental delays, highlighting the enzyme's critical role in ornithine/proline biosynthesis. The study of mutations in P5CS provides valuable insights into the enzyme's structure, function, and the pathophysiology of P5CS deficiency. Therapeutic interventions, such as arginine supplementation, have shown promise in addressing the metabolic and neurodevelopmental abnormalities associated with P5CS deficiency, indicating a potential pathway for treatment (Martinelli et al., 2012).
Role in Plant Defense and Metabolism
In plants, (S)-1-pyrroline-5-carboxylate metabolism, especially the conversion of P5C to proline, is intricately linked to the plant's defense mechanisms against pathogens. Studies suggest that P5C metabolism, particularly in mitochondria, is crucial for activating defense responses against bacterial pathogens. This defense mechanism may involve pathways associated with salicylic acid, reactive oxygen species, and hypersensitive response-associated cell death. The regulation of P5C levels and its metabolic pathways play a vital role in plant defense and stress responses, shedding light on the complex interactions between metabolic pathways and plant immunity (Qamar et al., 2015).
Eigenschaften
CAS-Nummer |
64199-88-8 |
|---|---|
Molekularformel |
C5H7NO2 |
Molekulargewicht |
113.11 g/mol |
IUPAC-Name |
(2S)-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h3-4H,1-2H2,(H,7,8)/t4-/m0/s1 |
InChI-Schlüssel |
DWAKNKKXGALPNW-BYPYZUCNSA-N |
Isomerische SMILES |
C1C[C@H](N=C1)C(=O)O |
SMILES |
C1CC(N=C1)C(=O)O |
Kanonische SMILES |
C1CC(N=C1)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



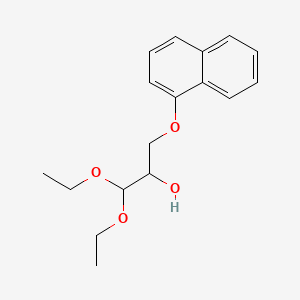
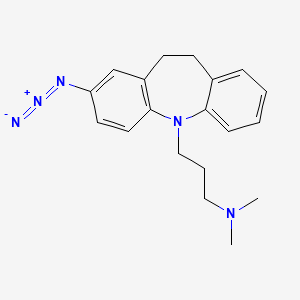

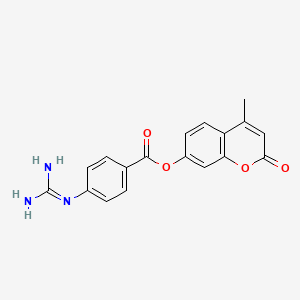
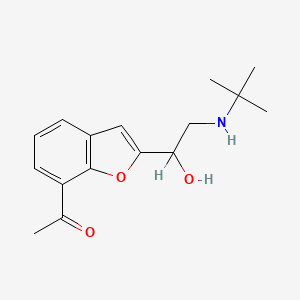
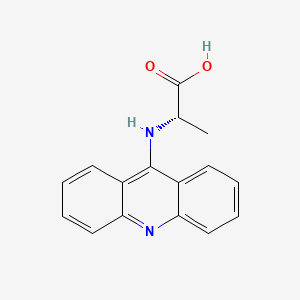
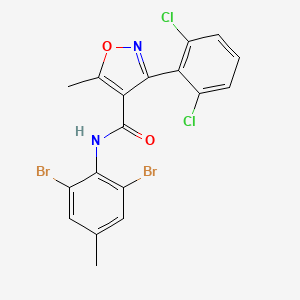

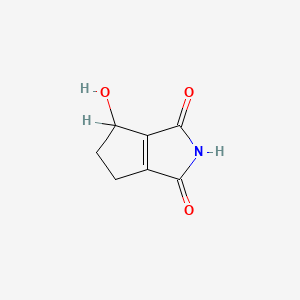
![5-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]tetrazole](/img/structure/B1209385.png)
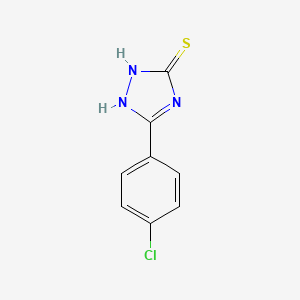


![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1209390.png)